Bioactivity Potential of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic Acid Derivatives
Bioactivity Potential of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic Acid Derivatives
This technical guide provides an in-depth analysis of the bioactivity potential, synthesis, and pharmacological profile of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid and its derivatives.
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The Scaffold at a Glance
The molecule 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid represents a simplified, lipophilic pharmacophore closely related to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . While Oxaprozin features bulky phenyl groups at positions 4 and 5, the 5-methyl derivative offers a "stripped-down" scaffold that retains the critical acidic tail required for cyclooxygenase (COX) binding while significantly altering steric bulk and metabolic susceptibility.
This guide analyzes this scaffold as a versatile platform for:
-
Anti-inflammatory Agents: Via COX-1/COX-2 inhibition (bioisosteric to Oxaprozin).
-
Metabolic Modulators: Targeting PPAR
receptors, where the propanoic acid tail mimics fatty acid metabolites. -
Antimicrobial Intermediates: Leveraging the inherent bioactivity of the 5-methyl-oxazole core.
Chemical Biology & Structure-Activity Relationship (SAR)
The bioactivity of this molecule is dictated by three distinct structural domains. Understanding the interplay between these domains is critical for rational derivative design.
Pharmacophore Analysis
-
Domain A: The Propanoic Acid Tail (C2-Position)
-
Function: Acts as the primary "anchor" for protein binding. In COX enzymes, this carboxylate group forms an ionic bond with Arg120. In PPARs, it mimics the carboxylate of endogenous fatty acid ligands.
-
Optimization: Esterification (e.g., methyl/ethyl esters) improves membrane permeability (prodrug strategy), while amidation can shift selectivity toward enzyme inhibition over receptor activation.
-
-
Domain B: The 1,3-Oxazole Core
-
Function: A flat, aromatic linker that positions the acid tail and the hydrophobic substituent. It acts as a bioisostere for furan, pyridine, or thiazole rings.
-
Metabolism: The oxazole ring is generally stable but can undergo oxidative opening under high-stress metabolic conditions.
-
-
Domain C: The 5-Methyl Group [1][2][3]
-
Function: Provides a small hydrophobic pocket interaction. Unlike the bulky phenyl group of Oxaprozin, the methyl group reduces steric clash, potentially allowing this molecule to fit into tighter active sites (e.g., specific mutant kinases or smaller bacterial enzymes).
-
Visualization: Pharmacophore Map
Figure 1: Pharmacophore segmentation of the target molecule highlighting functional domains and biological targets.
Predicted & Observed Bioactivities[4][5][6][7]
Based on structural homology with Oxaprozin and Sulfamethoxazole (isoxazole analog), the following bioactivity profiles are established or highly predicted.
Anti-Inflammatory (COX Inhibition)
The most direct application is as a COX-2 inhibitor.[4] The propanoic acid side chain is the defining feature of the aryl-propionic acid class of NSAIDs (e.g., Ibuprofen, Naproxen).
-
Mechanism: The carboxylate binds to the cationic arginine gatekeeper in the COX channel.
-
Advantage: The 5-methyl group renders the molecule less lipophilic than Oxaprozin (LogP ~1.5 vs. ~4.0), potentially reducing gastrointestinal irritation and improving solubility.
Metabolic Regulation (PPAR Agonism)
Derivatives of oxazole-propanoic acid have shown affinity for Peroxisome Proliferator-Activated Receptors (PPARs).
-
Evidence: Research on indole-thiazolidinone-propionic acids (e.g., Les-6614) suggests that the acid tail is crucial for PPAR
modulation, which regulates glucose metabolism and insulin sensitization. -
Potential: This scaffold could serve as a "fibrate-like" agent for treating dyslipidemia.
Antimicrobial Activity
5-methyl-oxazole and isoxazole derivatives are well-documented pharmacophores in antibiotics (e.g., Sulfamethoxazole).
-
Target: Inhibition of bacterial dihydropteroate synthase (if sulfonated) or general membrane disruption.
-
Data: 5-methyl-isoxazole-3-carboxylic acid derivatives are potent inhibitors of monoamine oxidase (MAO) and exhibit antibacterial properties against Gram-positive strains.
Experimental Protocols
Synthesis Protocol: Modified Hantzsch Condensation
Rationale: This protocol synthesizes the target molecule by condensing a succinic acid derivative with an alpha-halo ketone. This is preferred over the Robinson-Gabriel synthesis for this specific substitution pattern.
Reagents:
-
Ethyl succinamate (Ethyl 3-carbamoylpropanoate)
-
Chloroacetone (1-chloropropan-2-one)
-
Solvent: Toluene or Ethanol
-
Catalyst: Calcium Carbonate (
) or reflux heat
Step-by-Step Methodology:
-
Condensation:
-
Dissolve Ethyl succinamate (10 mmol) and Chloroacetone (11 mmol) in Toluene (50 mL).
-
Add anhydrous
(15 mmol) to scavenge HCl. -
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Mechanism:[5] The amide nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration to form the oxazole ring.
-
-
Isolation of Intermediate (Ethyl Ester):
-
Filter off inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Purify the residue (Ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate) via silica gel column chromatography.
-
-
Hydrolysis (De-protection):
-
Dissolve the ester in THF:Water (1:1).
-
Add LiOH (2 equiv) and stir at Room Temperature for 2 hours.
-
Acidify with 1M HCl to pH 3.
-
Extract with Ethyl Acetate, dry over
, and concentrate to yield the final acid: 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid .
-
Visualization: Synthetic Pathway
Figure 2: Step-wise Hantzsch synthesis pathway for the target oxazole derivative.
Comparative Data Analysis
The following table contrasts the target molecule with its clinically approved analog, Oxaprozin.
| Feature | Oxaprozin (Clinical Drug) | 3-(5-Methyl-oxazol-2-yl)propanoic acid (Target) | Implication |
| Structure | 4,5-Diphenyl-oxazole | 5-Methyl-oxazole | Target is significantly smaller (lower MW). |
| Lipophilicity (LogP) | ~4.0 (High) | ~1.2 - 1.5 (Moderate) | Target has better water solubility; less retention in fat tissue. |
| Half-Life | ~50 Hours (Very Long) | Predicted < 10 Hours | Target likely has faster clearance, reducing accumulation risks. |
| Primary Target | COX-1 / COX-2 | COX-2 / PPAR | Potential for dual-action metabolic/inflammatory drug. |
| Steric Bulk | High (Restricted rotation) | Low (Flexible) | Target may fit into restricted active sites where Oxaprozin fails. |
References
-
Božić, B., et al. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin).[6] Chemical and Pharmaceutical Bulletin.[6]
-
Khokhlova, A.L., et al. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.[1] Research Results in Pharmacology.[2][4][6][7][8][9][10][11]
-
Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.[12][11] MDPI Pharmaceuticals.
-
Fan, X., et al. (2006). Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic Acid.[13] Synthesis (Stuttgart).
-
Heller, B., & Tarricone, R. (2004). Oxaprozin: kinetic and dynamic profile in the treatment of pain.[9] Clinical Drug Investigation.
Sources
- 1. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
